molecular formula C23H25N5O3 B2750621 N-(4-methoxyphenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide CAS No. 946232-13-9

N-(4-methoxyphenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide

Cat. No. B2750621
CAS RN: 946232-13-9
M. Wt: 419.485
InChI Key: KQYFJNFGJTZEQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxyphenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide is a chemical compound that is being studied for its potential use in scientific research. It is commonly referred to as MPP or MPPF. This compound has been found to have a variety of effects on the body, and researchers are interested in further exploring its potential applications.

Scientific Research Applications

Synthesis and Biological Activity

  • Anti-inflammatory and Analgesic Agents : A study by Abu‐Hashem et al. (2020) involved the synthesis of novel compounds derived from visnagenone and khellinone, demonstrating analgesic and anti-inflammatory activities. These compounds were identified as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors, showcasing significant inhibitory activity and analgesic effects (Abu‐Hashem et al., 2020).

  • Antimicrobial Activity : Kim et al. (2011) discovered that 3-[4-(4-methoxyphenyl)piperazin-1-yl]piperidin-4-yl biphenyl-4-carboxylate selectively kills bacterial persisters without affecting normal antibiotic-sensitive cells. This compound facilitates the reversion of persisters to a state that is susceptible to antibiotic-induced cell death, offering a novel approach to eradicating bacterial persisters (Kim et al., 2011).

  • Enzyme Inhibition for Disease Models : Thalji et al. (2013) identified 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase from high-throughput screening. These inhibitors showed robust effects on a serum biomarker, indicating in vivo target engagement and their potential application in various disease models (Thalji et al., 2013).

Selective Receptor Binding

  • Serotonin Receptor Imaging : Choi et al. (2015) evaluated 18F-Mefway in comparison to 18F-FCWAY for the quantification of 5-HT1A receptors in human subjects. Despite 18F-Mefway showing lower distribution volume ratios (DVR) and greater overestimation bias of area under the curve (AUC) ratio values than 18F-FCWAY, its resistance to in vivo defluorination makes it a promising candidate for PET radioligand imaging of 5-HT1A receptors (Choi et al., 2015).

properties

IUPAC Name

N-(4-methoxyphenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O3/c1-17-24-21(16-22(25-17)31-20-6-4-3-5-7-20)27-12-14-28(15-13-27)23(29)26-18-8-10-19(30-2)11-9-18/h3-11,16H,12-15H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQYFJNFGJTZEQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC2=CC=CC=C2)N3CCN(CC3)C(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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